

Administered activity and dosing regimen for 225Ac-PSMA-Trillium

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Compound of Interest

Compound Name: PSMA-trillium

Cat. No.: B15610312

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Application Notes and Protocols: 225Ac-PSMA-Trillium

For Researchers, Scientists, and Drug Development Professionals

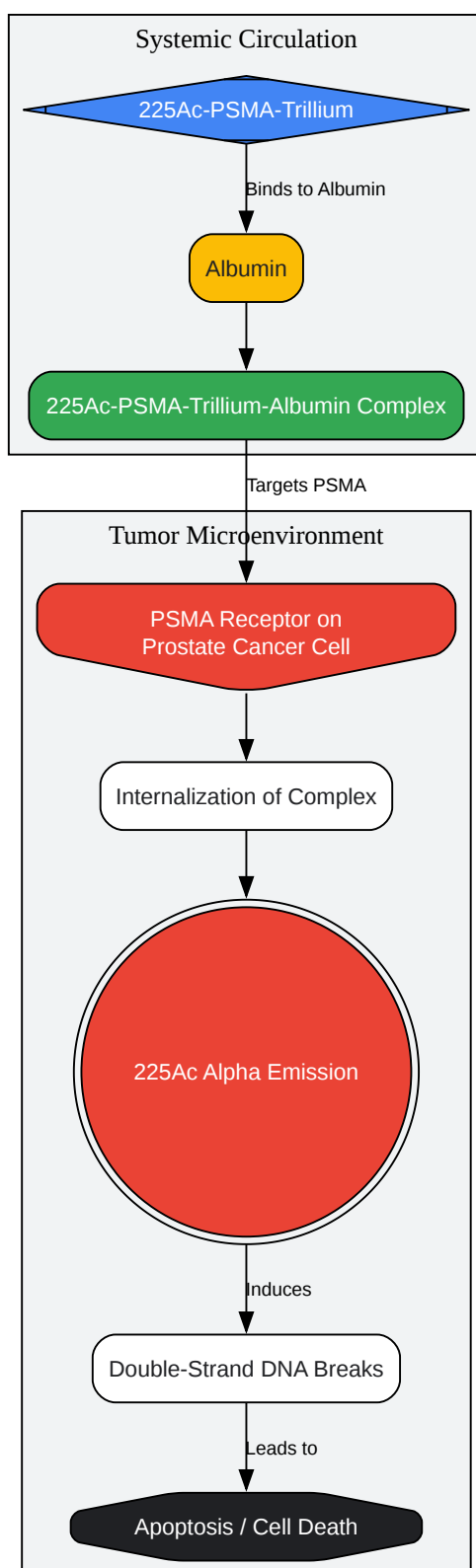
Introduction

225Ac-PSMA-Trillium (also known as BAY 3563254) is a next-generation, investigational targeted alpha therapy currently under development for the treatment of advanced metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This novel radiopharmaceutical is composed of three key components: a high-affinity small molecule that targets the prostate-specific membrane antigen (PSMA), a chelator that securely binds the potent alpha-emitting radionuclide Actinium-225 (225Ac), and a customized albumin-binding moiety.[4] The design aims to enhance the delivery of cytotoxic alpha radiation directly to PSMA-expressing tumor cells while potentially improving the therapeutic index and reducing off-target side effects, such as salivary gland toxicity.[2][5][6] Preclinical studies have demonstrated strong tumor growth inhibition in prostate cancer models.[5] A first-in-human Phase I clinical trial is currently underway to evaluate its safety, tolerability, and efficacy.[1][2][3]

Mechanism of Action

225Ac-PSMA-Trillium operates on the principle of targeted radionuclide therapy.[6] Upon intravenous administration, the PSMA-targeting component of the molecule selectively binds to

PSMA, a protein that is highly overexpressed on the surface of prostate cancer cells.^[4] Following this binding, the attached ²²⁵Ac radionuclide undergoes a series of alpha decays, releasing high-energy alpha particles in the immediate vicinity of the tumor cells.^{[1][6]} These alpha particles have a short range and high linear energy transfer, causing localized and highly potent damage to the cancer cells, primarily through the induction of double-strand DNA breaks that are difficult to repair.^{[1][2][6]} This targeted delivery of a cytotoxic payload is designed to lead to cell cycle arrest and ultimately, the death of the cancer cells, while the albumin-binding moiety is intended to prolong the circulation time and enhance tumor uptake.^[4]



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Figure 1: Mechanism of Action of 225Ac-PSMA-Trillium.

Administered Activity and Dosing Regimen

The administered activity and dosing regimen for 225Ac-**PSMA-Trillium** are currently being evaluated in a Phase I clinical trial (NCT06217822).[1][2][3] The trial is designed as a dose-escalation and dose-expansion study to determine the recommended Phase II dose.[5]

Parameter	Description	Reference
Clinical Phase	Phase I	[1][2][3]
Study Title	First-in-human Study of 225Ac-PSMA-Trillium (BAY 3563254) in Participants With Advanced Metastatic Castration-resistant Prostate Cancer (mCRPC)	[5]
Identifier	NCT06217822	[1][2]
Patient Population	Patients with advanced metastatic castration-resistant prostate cancer (mCRPC)	[1][2]
Administration Route	Intravenous slow injection	[7]
Dosing Schedule	Once every 6 weeks for up to 4 cycles, or once every 4 weeks for up to 6 cycles.	[5][8]
Study Design	Dose escalation and dose expansion	[8]

Experimental Protocols

Preclinical Evaluation

Preclinical studies for 225Ac-**PSMA-Trillium** involved both in vitro and in vivo characterization. [1][9]

In Vitro Studies:

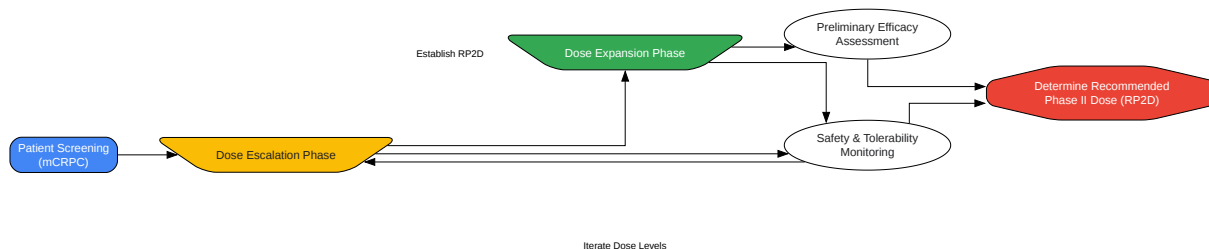
- **Cytotoxicity Assays:** The potency of 225Ac-**PSMA-Trillium** was assessed in prostate cancer cell lines. For instance, in the LNCaP subclone C4-2, the compound induced potent cytotoxicity.[\[10\]](#)
- **Stability:** The stability of the radiolabeled compound was evaluated and demonstrated good stability for up to 48 hours.[\[10\]](#)

In Vivo Studies:

- **Biodistribution:** The distribution and clearance of 225Ac-**PSMA-Trillium** were studied in animal models. These studies showed a pharmacokinetic profile consistent with albumin binding, with approximately 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours.[\[10\]](#) Tumor accumulation was observed to peak at around 20% ID/g after 5-7 days.[\[10\]](#)
- **Tumor Penetration:** Autoradiography was used to investigate the penetration of the compound into the tumor tissue, demonstrating rapid and homogeneous distribution within 15 minutes of injection.[\[10\]](#)
- **Efficacy Studies:** The anti-tumor activity was evaluated in prostate cancer models. In the LNCaP model, a single dose of 150 kBq/kg and 300 kBq/kg resulted in dose-dependent tumor growth inhibition.[\[10\]](#) In the androgen-independent PDX KuCaP-1 model, a single dose of 250 kBq/kg also induced strong tumor growth inhibition.[\[10\]](#)

Clinical Protocol: Phase I (PAnTHA Trial)

The ongoing Phase I study (NCT06217822) follows a structured protocol to assess the safety and preliminary efficacy of 225Ac-**PSMA-Trillium**.



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Figure 2: Phase I Clinical Trial Workflow for 225Ac-PSMA-Trillium.

Study Objectives:

- Primary Objectives: To evaluate the safety, tolerability, and determine the recommended Phase II dose of 225Ac-PSMA-Trillium.[5]
- Secondary Objectives: To assess the preliminary anti-tumor activity.[5]

Methodology:

- Patient Enrollment: Patients with advanced mCRPC who meet the inclusion criteria are enrolled in the study.[5]
- Dose Escalation: The initial phase of the trial involves administering escalating doses of 225Ac-PSMA-Trillium to different cohorts of patients to identify the maximum tolerated dose. [8]
- Dose Expansion: Once the recommended dose is determined, a larger cohort of patients will be treated at this dose to further evaluate safety and preliminary efficacy.[8]

- Imaging and Dosimetry Substudy: A substudy is included to assess the imaging and dosimetry of 225Ac-PSMA-Trillium.[8]
- Follow-up: Patients are monitored for adverse events and treatment response throughout the study.[5]

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